Cas no 887969-56-4 (Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate)

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate is a brominated phenylalanine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functionality. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Boc group provides selective protection for the amino moiety under acidic conditions. The bromine substituent on the phenyl ring enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings. The methyl ester group offers versatility for hydrolysis or transesterification. Its stable crystalline form ensures ease of handling and storage, making it a practical intermediate for pharmaceutical and agrochemical research.
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate structure
887969-56-4 structure
Product name:Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
CAS No:887969-56-4
MF:C16H22BrNO4
MW:372.254184246063
MDL:MFCD30185886
CID:4658732

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
    • METHYL 3-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)-2-METHYLPROPANOATE
    • W11816
    • Methyl 3-(3-bromophenyl)-2-(t-butoxycarbonylamino)-2-methylpropanoate
    • methyl 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate
    • methyl 3-(3-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • MDL: MFCD30185886
    • Inchi: 1S/C16H22BrNO4/c1-15(2,3)22-14(20)18-16(4,13(19)21-5)10-11-7-6-8-12(17)9-11/h6-9H,10H2,1-5H3,(H,18,20)
    • InChI Key: XZTPATIBXJQOOT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C(=O)OC)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 407
  • XLogP3: 3.7
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 453.5±40.0 °C at 760 mmHg
  • Flash Point: 228.1±27.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate Security Information

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019123978-1g
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
887969-56-4 97%
1g
$676.24 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107261-1g
Methyl 3-(3-Bromophenyl)-2-(Tert-Butoxycarbonylamino)-2-Methylpropanoate
887969-56-4 97%
1g
¥5569.00 2024-04-26
eNovation Chemicals LLC
D767658-250mg
methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate
887969-56-4 95%
250mg
$380 2023-09-04
Alichem
A019123978-5g
Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
887969-56-4 97%
5g
$1857.10 2023-08-31
eNovation Chemicals LLC
D767658-100mg
methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate
887969-56-4 95%
100mg
$250 2023-09-04
eNovation Chemicals LLC
D767658-1g
methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanoate
887969-56-4 95%
1g
$690 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107261-250mg
Methyl 3-(3-Bromophenyl)-2-(Tert-Butoxycarbonylamino)-2-Methylpropanoate
887969-56-4 97%
250mg
¥2983.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107261-100mg
Methyl 3-(3-Bromophenyl)-2-(Tert-Butoxycarbonylamino)-2-Methylpropanoate
887969-56-4 97%
100mg
¥1547.00 2024-04-26

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate Related Literature

Additional information on Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS No. 887969-56-4): A Comprehensive Review in Modern Chemical Biology and Medicinal Chemistry

Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate, identified by its CAS number 887969-56-4, is a compound of significant interest in the fields of chemical biology and medicinal chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical research tools.

The structural framework of Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a tert-butoxycarbonyl (Boc) group at the amino position suggests utility in protecting groups for amines during synthetic processes, while the 3-bromophenyl moiety introduces a halogenated aromatic ring system. This combination makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways relevant to human health and disease. The bromophenyl substituent, in particular, has been extensively studied for its ability to enhance binding affinity and selectivity in drug-like molecules. This is due to the ability of bromine atoms to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions.

The Boc-protected amino group in Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate provides an additional layer of synthetic utility. Boc protection is a common strategy in peptide synthesis and other applications where selective deprotection is required. This feature makes the compound particularly valuable for researchers working on the development of peptidomimetics or other bioactive peptides.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. These tools have been instrumental in understanding how structural modifications, such as those present in Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate, can influence biological activity. For instance, molecular docking studies have shown that the bromophenyl group can effectively interact with specific pockets on protein targets, potentially leading to the development of highly selective inhibitors.

The compound's potential applications extend beyond drug discovery. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. For example, researchers have explored its use in generating libraries of diverse compounds for high-throughput screening (HTS) campaigns. Such libraries are essential for identifying novel lead compounds with therapeutic potential.

In addition to its synthetic utility, Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate has been investigated for its role in biochemical pathways. Studies have suggested that derivatives of this compound may interact with enzymes and receptors involved in various physiological processes. This has opened up new avenues for research into disease mechanisms and potential therapeutic interventions.

The synthesis of Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves multi-step organic reactions that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds essential for its structure. These methods not only demonstrate the compound's synthetic feasibility but also showcase advancements in green chemistry principles.

The use of protective groups like Boc is a cornerstone of modern peptide synthesis and beyond. The stability provided by Boc protection allows for selective deprotection under mild acidic conditions, ensuring controlled reaction progress without unintended side products. This aspect makes Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate an indispensable tool for synthetic chemists.

The impact of computational methods on drug discovery cannot be overstated. Advanced algorithms can predict how modifications to a molecule will affect its biological activity, allowing researchers to design compounds with optimal properties before they are synthesized. This approach has significantly reduced the time and cost associated with developing new drugs.

In conclusion, Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS No. 887969-56-4) represents a fascinating compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its potential biological activity opens up new avenues for research into therapeutic agents.

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